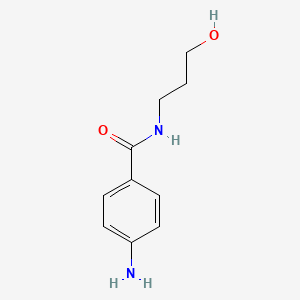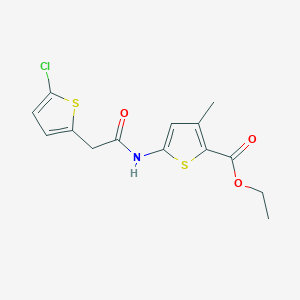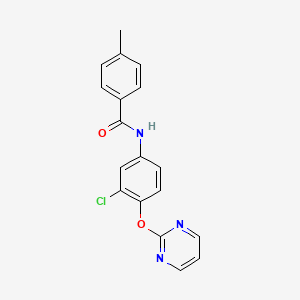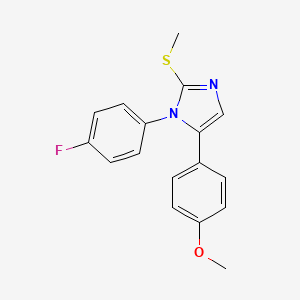![molecular formula C11H21N5O2 B2979969 Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate CAS No. 2309431-38-5](/img/structure/B2979969.png)
Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate is a compound with notable applications in various fields of science and industry. It belongs to a class of compounds that exhibit specific biological activities, making it valuable for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate typically involves multiple steps:
Starting Materials: : The synthesis begins with tert-butyl carbamate and a chiral intermediate, often 2-(triazolyl)propylamine.
Reaction Conditions: : The reaction involves coupling these intermediates under mild to moderate conditions, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to achieve a high level of purity.
Industrial Production Methods
For industrial-scale production:
Optimization: : The process is optimized for scalability, yield, and cost-efficiency.
Batch Processing: : Typically, batch processing is employed, involving large reactors and controlled reaction environments to ensure consistent quality.
Quality Control: : Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the aminomethyl group, resulting in the formation of a corresponding triazole derivative.
Reduction: : Reduction reactions, such as hydrogenation, can modify the triazole ring, altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Substitution: : Conditions vary depending on the substituent, but often involve bases like sodium hydride (NaH) or solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: : Typically yields oxidized triazole derivatives.
Reduction: : Produces reduced or hydrogenated triazole rings.
Substitution: : Results in various substituted carbamates or triazoles, depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a scaffold for the development of novel pharmaceuticals and agrochemicals.
Biology
Employed in the study of enzyme inhibitors and receptor agonists/antagonists.
Used in probing biochemical pathways involving triazole-containing compounds.
Medicine
Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Applied in drug delivery systems due to its stability and reactivity.
Industry
Utilized in the synthesis of specialty chemicals and materials.
Explored for its role in polymer chemistry and the development of advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Molecular Interactions: : Engages in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting its bioactivity.
Comparison with Similar Compounds
Uniqueness
Structural Features: : The presence of the triazole ring and the tert-butyl carbamate group provides unique physicochemical properties.
Bioactivity: : Exhibits specific biological activities that are distinct from other compounds in its class.
Similar Compounds
Benzyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Phenyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Ethyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRKBQUHOAPBN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)

![Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate](/img/structure/B2979896.png)

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)

![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)
